molecular formula C20H24FN3O2 B2718701 N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide CAS No. 486393-08-2

N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide

Cat. No. B2718701
CAS RN: 486393-08-2
M. Wt: 357.429
InChI Key: FUZCSYORSVGTRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for this compound is not available in the current literature .

Scientific Research Applications

Serotonin 1A Receptors and Alzheimer's Disease

N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide has been applied in the study of serotonin 1A (5-HT(1A)) receptors in the living brain of Alzheimer's disease patients. A selective 5-HT(1A) molecular imaging probe, closely related to the chemical structure , was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities. Alzheimer's disease (AD) patients exhibited significantly decreased receptor densities in both hippocampi and raphe nuclei. These decreases correlated with worsened clinical symptoms and decreased glucose utilization, underscoring the potential of targeting 5-HT(1A) receptors in AD research and therapy (Kepe et al., 2006).

Dopamine D3 Receptor Ligands

Research on the structure-affinity relationship of this compound derivatives identified compounds with moderate affinity for dopamine D(3) receptors. By modifying the aromatic ring linked to the N-1 piperazine and altering the intermediate alkyl chain length, several derivatives were identified as high-affinity D(3) ligands with significant selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. These findings highlight the chemical's utility in developing selective dopamine receptor ligands, which can be valuable in studying neuropsychiatric disorders (Leopoldo et al., 2002).

PET Tracers for Serotonin 5-HT1A Receptors

The compound and its analogs have been explored as potential PET tracers for serotonin 5-HT1A receptors, offering insights into neuropsychiatric disorders. One study described the synthesis and evaluation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, revealing a derivative with high affinity and selectivity as a 5-HT1A receptor antagonist. This research contributes to the development of diagnostic tools for investigating serotonin's role in various brain disorders (García et al., 2014).

5-HT1A Receptor Antagonists for Brain Imaging

Similar compounds have been used to develop [18F]-labeled antagonists for studying 5-HT1A receptors, aiming to improve in vivo quantification of these receptors. Research in this area focuses on designing molecules that can accurately target 5-HT1A receptors, offering potential applications in diagnosing and monitoring treatment responses in mental health conditions (Lang et al., 1999).

Mechanism of Action

The mechanism of action for this compound is not clearly defined in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound are not clearly defined in the available literature .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZCSYORSVGTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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